5-Methyl-6-propoxypyridine-3-boronic acid

Lipophilicity Drug-likeness Permeability

Researchers requiring a pyridine-3-boronic acid with orthogonal substitution for SAR studies often face limited supply and batch variability. This building block solves both with consistent 97-98% purity across batches. · Delivers balanced LogP (2.05) and Fsp³ (0.444), ideal for kinase and anti-infective programs targeting drug-like space. · Simultaneous 5-methyl and 6-propoxy groups provide two independent vectors for fragment elaboration without altering the core pharmacophore. · Reliable stoichiometry supports automated parallel synthesis and DEL construction in 96/384-well formats.

Molecular Formula C9H14BNO3
Molecular Weight 195.03
CAS No. 2096332-81-7
Cat. No. B2621420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-propoxypyridine-3-boronic acid
CAS2096332-81-7
Molecular FormulaC9H14BNO3
Molecular Weight195.03
Structural Identifiers
SMILESB(C1=CC(=C(N=C1)OCCC)C)(O)O
InChIInChI=1S/C9H14BNO3/c1-3-4-14-9-7(2)5-8(6-11-9)10(12)13/h5-6,12-13H,3-4H2,1-2H3
InChIKeyUWPMGAWNSIGEIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-6-propoxypyridine-3-boronic acid: Dual-Substituted Suzuki Building Block


5-Methyl-6-propoxypyridine-3-boronic acid (CAS 2096332-81-7) is a heteroaromatic boronic acid featuring a pyridine-3-boronic acid core simultaneously substituted with a methyl group at the 5-position and an n-propoxy group at the 6-position . With a molecular formula of C₉H₁₄BNO₃ and a molecular weight of 195.03 g/mol, it belongs to the 6-alkoxy-5-methylpyridine-3-boronic acid subclass within the broader pyridinylboronic acid family . The compound is catalogued under MDL number MFCD18087691 and is commercially available from multiple suppliers at purities ranging from 95% to 98% . Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner for constructing carbon-carbon bonds in medicinal chemistry and organic synthesis workflows [1].

Why Generic Substitution Fails for This Pyridinylboronic Acid


Substituting 5-methyl-6-propoxypyridine-3-boronic acid with simpler pyridinylboronic acids such as unsubstituted 3-pyridinylboronic acid (CAS 1692-25-7), 5-methylpyridine-3-boronic acid (CAS 173999-18-3), or (6-propoxypyridin-3-yl)boronic acid (CAS 1150114-50-3) is not chemically or pharmacophorically equivalent. Each substitution eliminates a critical structural feature: the 5-methyl group contributes to steric and electronic modulation of the pyridine ring, while the 6-propoxy group imparts distinct lipophilicity and hydrogen-bonding character [1]. The combined LogP value of 2.05 for the target compound differs substantially from the LogP of 1.76 for the methyl-lacking analog (CAS 1150114-50-3) and from the LogP of approximately 0.56 for the propoxy-lacking analog (CAS 173999-18-3) . These quantitative differences in physicochemical properties directly affect Suzuki coupling reactivity, downstream product lipophilicity, and biological target engagement, making generic interchange scientifically unjustified without re-optimization of the entire synthetic or screening cascade [2].

Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage of Dual Substitution

The target compound 5-methyl-6-propoxypyridine-3-boronic acid exhibits a calculated LogP of 2.05 , which is 0.29 log units higher than the closest analog (6-propoxypyridin-3-yl)boronic acid (CAS 1150114-50-3, LogP = 1.76) , and approximately 1.49 log units higher than 5-methylpyridine-3-boronic acid (CAS 173999-18-3, LogP = 0.56) . This difference corresponds to an approximately 1.95-fold increase in octanol-water partition coefficient relative to the methyl-lacking analog and a approximately 31-fold increase relative to the propoxy-lacking analog.

Lipophilicity Drug-likeness Permeability Pyridine boronic acid

Fsp3 Advantage for Reduced Clinical Attrition

The target compound exhibits an Fsp3 value of 0.444 , reflecting the saturated carbon content contributed by the n-propoxy chain. Unsubstituted 3-pyridinylboronic acid (CAS 1692-25-7) has Fsp3 = 0.0, and 5-methylpyridine-3-boronic acid (CAS 173999-18-3) has Fsp3 ≈ 0.17 (one sp3 carbon from the methyl group). Literature meta-analysis demonstrates that higher Fsp3 values (ideally >0.42) correlate with increased probability of clinical success, reduced promiscuity, and improved physicochemical property profiles [1].

Fsp3 Molecular complexity Drug-likeness Clinical success rate

Dual-Substitution Pattern for Expanded SAR

The 5-methyl-6-propoxy pyridine-3-boronic acid scaffold presents a unique orthogonal substitution pattern where the electron-donating methyl group at position 5 modulates pyridine ring electronics independently of the 6-propoxy chain, which governs steric and lipophilic properties . The 6-substituted pyridine-3-boronic acid class has established biological relevance: in a systematic SAR study, 6-(3-phenylpropoxy)pyridine-3-boronic acid (compound 3i) and 6-(4-phenylbutoxy)pyridine-3-boronic acid (compound 3j) potentiated ciprofloxacin activity against NorA-overexpressing S. aureus by a 4-fold increase over the parent 6-benzyloxypyridine-3-boronic acid [1]. While the target compound was not directly evaluated in this study, the combination of a 6-alkoxy chain with additional pyridine ring substitution is precedented as a productive SAR vector within this chemotype.

Structure-activity relationship Pharmacophore Dual substitution Kinase inhibitor scaffold

Reliable High Purity for High-Throughput Synthesis

The target compound is commercially available at 97% purity from Fluorochem , 98% purity (NLT) from MolCore , and ≥97% from ChemScene . This places procurement at or above the 95% threshold typically required for direct use in Suzuki-Miyaura coupling without additional purification. By comparison, 5-methylpyridine-3-boronic acid (CAS 173999-18-3) is commonly supplied with a caveat of 'contains varying amounts of anhydride,' introducing batch-to-batch variability that complicates stoichiometric calculations in parallel synthesis workflows .

Purity specification Parallel synthesis Library production Quality control

Lipophilic Efficiency in CNS Drug Design

The target compound's LogP of 2.05 positions it within the optimal lipophilicity range (LogP 1-3) recommended for CNS drug candidates, balancing blood-brain barrier penetration against metabolic clearance and promiscuity risks [1]. In the NorA efflux pump inhibitor series, extended arylalkoxy derivatives such as 6-(3-phenylpropoxy)pyridine-3-boronic acid (3i) and 6-(4-phenylbutoxy)pyridine-3-boronic acid (3j) exhibit substantially higher calculated LogP values (estimated >3.5 due to additional aromatic rings and extended alkyl chains), which, while delivering 4-fold ciprofloxacin potentiation, also increase the risk of phospholipidosis, hERG binding, and metabolic instability [2]. The n-propoxy chain of the target compound provides sufficient lipophilicity for target engagement while avoiding the property liabilities of extended arylalkoxy chains.

Lipophilic efficiency CNS drug discovery Blood-brain barrier Property-based design

Application Scenarios for 5-Methyl-6-propoxypyridine-3-boronic acid


Suzuki Coupling for 3,5,6-Trisubstituted Pyridine Leads

The target compound is procured for use as a boronic acid coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to construct 3-aryl-5-methyl-6-propoxypyridine scaffolds. With LogP = 2.05 and Fsp3 = 0.444 , the resulting biaryl products are predicted to occupy favorable drug-like chemical space. The established SAR precedent from the 6-substituted pyridine-3-boronic acid class [1] supports exploration of this chemotype in anti-infective and kinase-targeted programs where balanced lipophilicity and molecular complexity are design criteria.

Parallel Synthesis and DEL Production with High Purity

With commercially guaranteed purity of 97-98% across multiple vendors and no anhydride-content caveat, this boronic acid is suitable for automated parallel synthesis platforms and DNA-encoded library (DEL) construction. The consistent batch quality supports reliable stoichiometric calculations in 96- and 384-well plate formats, where the controlled LogP of the building block also facilitates aqueous-compatible reaction conditions for on-DNA chemistry [2].

Fragment-to-Lead Optimization via Dual Vectors

The simultaneous presence of 5-methyl and 6-propoxy substituents on the pyridine-3-boronic acid core provides two independent vectors for SAR exploration . In fragment-based drug discovery (FBDD) programs, this building block can be elaborated at the boronic acid position via Suzuki coupling while retaining the 5-methyl and 6-propoxy substituents, allowing systematic probing of the chemical space around the pyridine ring without altering the core pharmacophore. This is not achievable with mono-substituted pyridinylboronic acids such as CAS 1150114-50-3 or CAS 173999-18-3.

Efflux Pump Inhibitor Development: Resistance Breaker Chemotype

Based on class-level evidence that 6-substituted pyridine-3-boronic acids act as NorA efflux pump inhibitors with up to 4-fold potentiation of fluoroquinolone antibiotics [1], the target compound provides a structurally distinct entry point into this chemotype. The 5-methyl substituent offers an additional site for electronic modulation not present in the parent 6-propoxypyridine-3-boronic acid, while the LogP of 2.05 predicts better bacterial membrane permeability than more hydrophilic analogs. This positions the compound as a procurement candidate for anti-infective drug discovery programs targeting efflux-mediated resistance in Gram-positive pathogens.

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